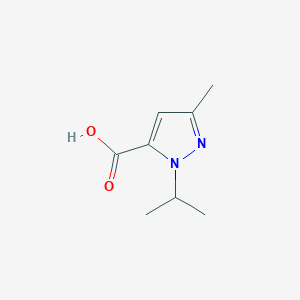

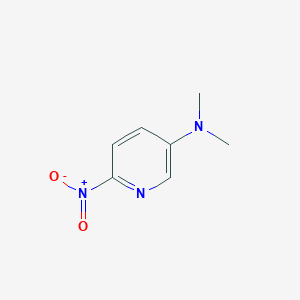

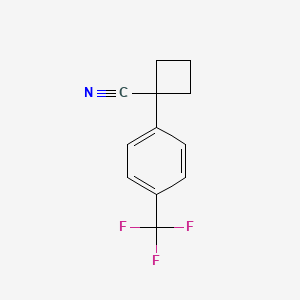

![molecular formula C15H14O2 B1323481 2,2'-ジメチル-[1,1'-ビフェニル]-4-カルボン酸 CAS No. 69535-85-9](/img/structure/B1323481.png)

2,2'-ジメチル-[1,1'-ビフェニル]-4-カルボン酸

概要

説明

Determination of Molecular Structure in Solution

The study of S-2,2'-dimethyl-biphenyl-6,6'-dicarboxylic acid, as detailed in the first paper, reveals that its molecular structure in solution is concentration-dependent, forming a supramolecular tetramer when the concentration increases. The tetramer consists of monomers linked by hydrogen-bonded carboxylic acid groups. Density Functional Theory (DFT) calculations identified the "aaab" conformation as the most energetically favorable, supported by infrared (IR) and vibrational circular dichroism (VCD) spectroscopy data .

Synthesis Analysis

The second paper introduces the 2,5-dimethylphenacyl chromophore as a novel photoreleasable protecting group for carboxylic acids. Photolysis of the esters yields the corresponding carboxylic acids in high yields, demonstrating an efficient method for carboxylic acid protection and release . Another approach for protecting carboxylic acids is described in the third paper, where 2-(2-aminophenyl)-acetaldehyde dimethyl acetal is used to form stable amides under basic conditions, which can be converted back to carboxylic acids or other derivatives .

Molecular Structure Analysis

The fourth paper discusses the crystal structure of 2'-iodobiphenyl-4-carboxylic acid, which forms centrosymmetrical hydrogen-bonded dimers. The angles between the phenyl rings and between the carboxyl group and its attached phenyl ring were determined, providing insight into the molecular conformation . Similarly, the fifth paper examines the hydrogen-bonded trimers in 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid, revealing the formation of cyclic dimer hydrogen bonds and the dihedral angles between the benzene rings and carboxyl groups .

Chemical Reactions Analysis

The tenth paper explores the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids, leading to rearranged N-acyl derivatives. This demonstrates a method for the addition of carboxylic acids to azirines, resulting in high yields of the rearranged products .

Physical and Chemical Properties Analysis

The sixth paper's X-ray structural examination of a cyclohexene carboxylic acid derivative reveals the anti-conformation of the carboxylic group, stabilized by an intramolecular hydrogen bond. This provides information on the physical state and conformational preferences of the molecule . The seventh paper's combined experimental and quantum chemical study on a pyrrole carboxylate derivative offers insights into its molecular structure, spectroscopic properties, and interaction analysis, contributing to the understanding of its physical and chemical properties . Lastly, the eighth paper's X-ray diffraction and quantum-chemical analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid confirm the endo isomer form and provide a comparison with the experimental data .

科学的研究の応用

抗菌剤

2,2'-ジメチル-[1,1'-ビフェニル]-4-カルボン酸の構造は、強力な抗菌活性を有する誘導体の合成に利用されてきました。 これらの誘導体は、抗生物質耐性グラム陽性菌およびグラム陰性菌病原体に対して有効性を示しています 。この化合物の構造における電子求引基とヒドロキシル基の存在は、その抗菌特性に寄与しています。

抗真菌用途

この化合物の誘導体は、抗真菌活性についても研究されています。 いくつかの合成誘導体は、ハイメキサゾールなどの陽性対照に比べて優れた抗真菌活性を示し、これらの化合物が真菌感染症の治療における可能性を示しています .

有機合成

2,2'-ジメチル-[1,1'-ビフェニル]-4-カルボン酸のビフェニル構造は、有機合成において貴重なものです。 これは、製薬業界における薬物開発に不可欠な鈴木カップリングなどの反応を通じて、複雑な有機分子を作成するためのビルディングブロックとして役立ちます .

分析化学

この化合物のユニークな構造は、同様の有機化合物を識別および定量するための質量分析における標準として適しています。 その質量スペクトルは、関連する物質の質量スペクトルを比較および分析するための参照として役立ちます .

熱力学的研究

2,2'-ジメチル-[1,1'-ビフェニル]-4-カルボン酸の熱力学特性は、研究において注目されています。 相変化と熱化学的挙動に関するデータは、化学工学におけるプロセスの設計や、所望の熱的特性を持つ新規化合物の開発に役立ちます .

Safety and Hazards

特性

IUPAC Name |

3-methyl-4-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-10-5-3-4-6-13(10)14-8-7-12(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBAXFOVTPCBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620377 | |

| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69535-85-9 | |

| Record name | 2,2'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

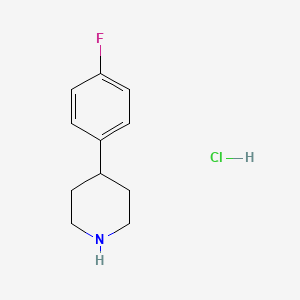

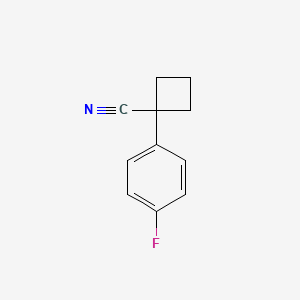

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

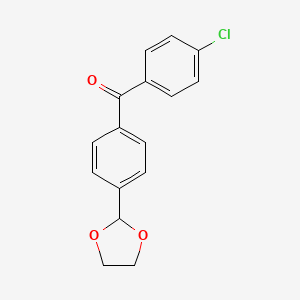

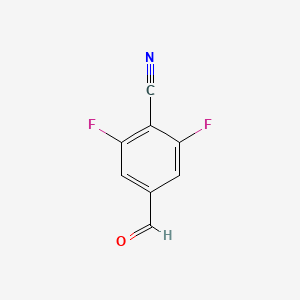

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

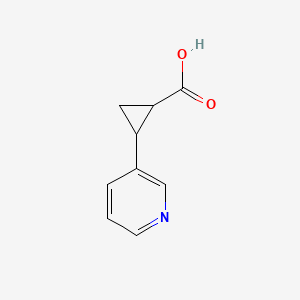

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)